molecular formula C7H8N2O2 B11919755 5-cyclopropoxypyridazin-3(2H)-one CAS No. 1346697-81-1

5-cyclopropoxypyridazin-3(2H)-one

Cat. No.: B11919755
CAS No.: 1346697-81-1
M. Wt: 152.15 g/mol
InChI Key: YDLQAYPFRUNZOM-UHFFFAOYSA-N
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Description

5-cyclopropoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropoxypyridazin-3(2H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in the presence of acetic acid or trifluoroacetic acid . The choice of acid can influence the regioselectivity of the reaction, leading to different isomeric products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring or the cyclopropoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the pyridazine ring.

Scientific Research Applications

5-cyclopropoxypyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-cyclopropoxypyridazin-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropoxypyridazin-3(2H)-one is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other similar heterocyclic compounds

Properties

CAS No.

1346697-81-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-cyclopropyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H8N2O2/c10-7-3-6(4-8-9-7)11-5-1-2-5/h3-5H,1-2H2,(H,9,10)

InChI Key

YDLQAYPFRUNZOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=O)NN=C2

Origin of Product

United States

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